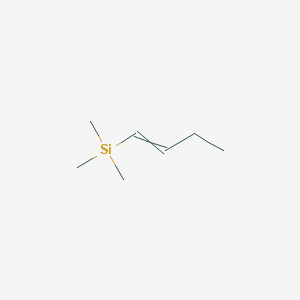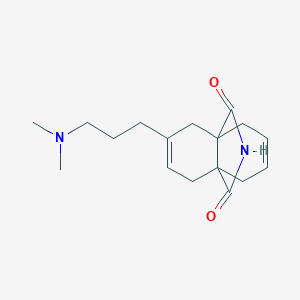
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAPT and has been studied extensively for its potential applications in cancer therapy and other biomedical fields.
Mécanisme D'action
DMAPT works by inhibiting the activity of various transcription factors, including NF-κB. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. In addition, DMAPT has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMAPT in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a variety of cellular processes. This makes it a valuable tool for studying the role of NF-κB in various diseases, including cancer. However, one limitation of using DMAPT in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on DMAPT. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in cancer therapy and other biomedical fields. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of DMAPT in humans.
Méthodes De Synthèse
DMAPT can be synthesized through a multistep process that involves the reaction of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic anhydride with dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various transcription factors, including NF-κB, which are known to play a critical role in cancer cell growth and survival. In addition, DMAPT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
16609-47-5 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-12-azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)11-5-6-13-7-10-16-8-3-4-9-17(16,12-13)15(21)18-14(16)20/h3-4,7H,5-6,8-12H2,1-2H3,(H,18,20,21) |
Clé InChI |
KLZOZRRRHRHLAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
SMILES canonique |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
Synonymes |
N-[3-(Dimethylamino)propyl]-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarbimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
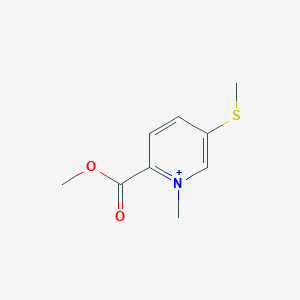
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)
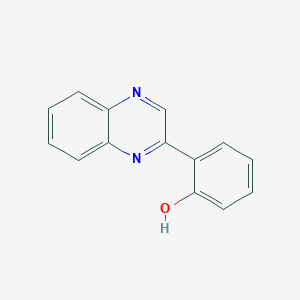
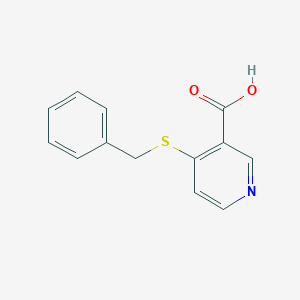
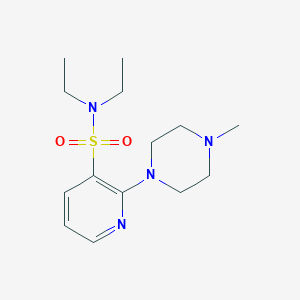
![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
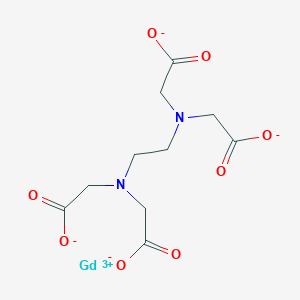
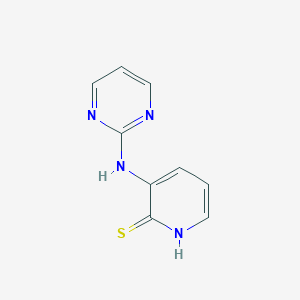

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

